2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a tetrahydropyrazinone core and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- N-(2,6-Dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
Uniqueness
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the tetrahydropyrazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-14-8-9-16(12-15(14)2)24-11-10-23(20(26)21(24)27)13-19(25)22-17-6-4-5-7-18(17)28-3/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
GBDGDMSRJDNFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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